molecular formula C12H25B B3192822 1-Bromo-3-methylundecane CAS No. 65781-39-7

1-Bromo-3-methylundecane

Cat. No.: B3192822
CAS No.: 65781-39-7
M. Wt: 249.23 g/mol
InChI Key: MQXSAFCRTCCMSS-UHFFFAOYSA-N
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Description

1-Bromo-3-methylundecane is an organic compound with the molecular formula C12H25Br It is a brominated alkane, specifically a bromoalkane, which consists of a bromine atom attached to a carbon chain

Scientific Research Applications

1-Bromo-3-methylundecane has several applications in scientific research:

Safety and Hazards

1-Bromo-3-methylundecane is considered hazardous. It is classified as flammable, can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Preparation Methods

1-Bromo-3-methylundecane can be synthesized through several methods. One common synthetic route involves the bromination of 3-methylundecane. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as light or heat. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position on the carbon chain .

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Bromo-3-methylundecane undergoes various types of chemical reactions, including:

    Substitution Reactions: As a bromoalkane, it can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The major products formed depend on the nucleophile used.

    Elimination Reactions: It can also undergo elimination reactions to form alkenes. This typically involves the use of strong bases such as potassium tert-butoxide (t-BuOK) under high temperatures.

    Oxidation and Reduction: While less common, this compound can be involved in oxidation and reduction reactions under specific conditions

Mechanism of Action

The mechanism of action of 1-Bromo-3-methylundecane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, departs from the carbon chain, allowing the nucleophile to attack the positively charged carbon atom. This process is influenced by the nature of the nucleophile, the solvent, and the reaction conditions .

Comparison with Similar Compounds

1-Bromo-3-methylundecane can be compared with other bromoalkanes such as 1-bromoundecane and 1-bromo-10-methylundecane. These compounds share similar reactivity patterns but differ in their carbon chain length and the position of the bromine atom. The presence of a methyl group in this compound introduces steric effects that can influence its reactivity and selectivity in chemical reactions .

Similar compounds include:

Properties

IUPAC Name

1-bromo-3-methylundecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25Br/c1-3-4-5-6-7-8-9-12(2)10-11-13/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXSAFCRTCCMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309821
Record name Undecane, 1-bromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65781-39-7
Record name Undecane, 1-bromo-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65781-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecane, 1-bromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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